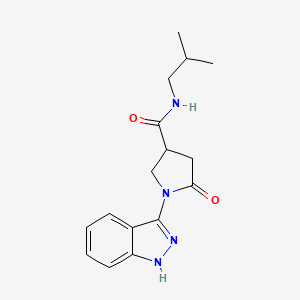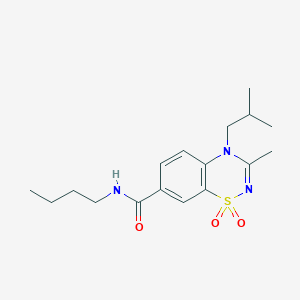![molecular formula C22H14N2O2 B11232161 4-Phenoxy-2-phenyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B11232161.png)
4-Phenoxy-2-phenyl[1]benzofuro[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenoxy-2-phenyl1benzofuro[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its fused benzofuran and pyrimidine rings, which contribute to its unique chemical properties and potential biological activities. The presence of phenyl and phenoxy groups further enhances its structural complexity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxy-2-phenyl1benzofuro[3,2-d]pyrimidine typically involves multi-step reactions. One common method is the aza-Wittig reaction, where iminophosphoranes react with isocyanates to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives .
Another approach involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method employs organoboron reagents and palladium catalysts under mild conditions to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for 4-Phenoxy-2-phenyl1benzofuro[3,2-d]pyrimidine are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenoxy-2-phenyl1benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in various functionalized derivatives.
Scientific Research Applications
4-Phenoxy-2-phenyl1benzofuro[3,2-d]pyrimidine has shown promise in several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Phenoxy-2-phenyl1benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can disrupt cellular signaling processes, leading to potential therapeutic effects in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
4-Phenoxy-pyridine/pyrimidine derivatives: These compounds share structural similarities and have been studied for their dual VEGFR-2/c-Met inhibitory activities.
Benzofuran derivatives: These compounds are known for their diverse biological activities, including anti-tumor, antibacterial, and antiviral properties.
Uniqueness
4-Phenoxy-2-phenyl1benzofuro[3,2-d]pyrimidine stands out due to its fused benzofuran and pyrimidine rings, which contribute to its unique chemical properties and potential for diverse applications. Its ability to inhibit specific enzymes and pathways further distinguishes it from other similar compounds.
Properties
Molecular Formula |
C22H14N2O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-phenoxy-2-phenyl-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C22H14N2O2/c1-3-9-15(10-4-1)21-23-19-17-13-7-8-14-18(17)26-20(19)22(24-21)25-16-11-5-2-6-12-16/h1-14H |
InChI Key |
UONKWJVNEXUIRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)OC4=CC=CC=C4)OC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B11232081.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11232090.png)
![2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B11232093.png)


![6-chloro-N-(4-ethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11232109.png)

![6-allyl-N-(2-methoxy-5-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11232116.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11232124.png)
![N-butyl-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B11232134.png)


![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3-chloro-2-methylphenyl)butanamide](/img/structure/B11232147.png)
![N-(4-bromophenyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide](/img/structure/B11232149.png)
